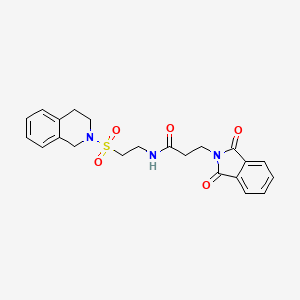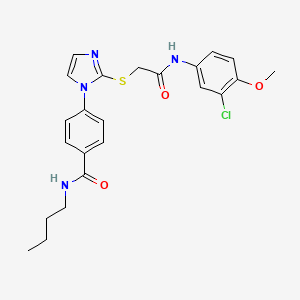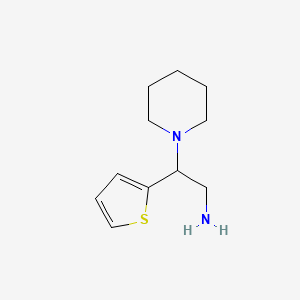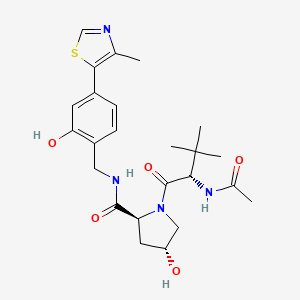![molecular formula C21H17ClFN7O B2749743 (3-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 923513-73-9](/img/structure/B2749743.png)
(3-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule. It features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are found in many bioactive aromatic compounds and have been used in the synthesis of various drug molecules .
Synthesis Analysis
The synthesis of this compound involves the design and creation of new small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound is complex, featuring multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds are key components of its structure . These scaffolds are known to bind with high affinity to multiple receptors, which can be useful in developing new derivatives .Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial Activities : A study by Bektaş et al. (2007) on triazole derivatives highlighted the synthesis of novel compounds and their screening for antimicrobial activities. Some synthesized compounds showed good or moderate activities against test microorganisms, suggesting potential for antimicrobial application (Bektaş et al., 2007).
Antagonist Activity for 5-HT2 Receptor : Research by Watanabe et al. (1992) on 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives indicated significant 5-HT2 antagonist activity. This study's outcomes point towards potential applications in developing treatments for disorders associated with the 5-HT2 receptor (Watanabe et al., 1992).
Anticancer and Antituberculosis Studies : A research endeavor by Mallikarjuna et al. (2014) explored the synthesis of cyclopropyl piperazin-1-yl methanone derivatives for their anticancer and antituberculosis activities. The study found that certain compounds exhibited significant activity against breast cancer cell lines and M. tuberculosis, showcasing the potential for therapeutic applications (Mallikarjuna et al., 2014).
Chemical Synthesis and Characterization
Heterocyclic Compound Formation : Research on the synthesis of heterocyclic compounds involving triazolo[4,5-d]pyrimidin derivatives can lead to novel substances with potential pharmacological properties. Studies like those by El-Agrody et al. (2001) demonstrate the versatility of these chemical frameworks for producing compounds with varied biological activities (El-Agrody et al., 2001).
Novel Transformations for Synthesis : Pokhodylo et al. (2010) investigated novel transformations of amino and carbonyl/nitrile groups in thiophenes for thienopyrimidine synthesis, indicating the potential for innovative approaches to constructing complex molecules including triazolo[4,5-d]pyrimidin derivatives (Pokhodylo et al., 2010).
Future Directions
The future directions for research on this compound could involve further exploration of its potential as a CDK2 inhibitor , as well as investigation into its other potential therapeutic applications. Further studies could also focus on optimizing its synthesis process and exploring its physical and chemical properties.
Properties
IUPAC Name |
(3-chlorophenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN7O/c22-15-4-1-3-14(11-15)21(31)29-9-7-28(8-10-29)19-18-20(25-13-24-19)30(27-26-18)17-6-2-5-16(23)12-17/h1-6,11-13H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOWQZFMQFQILI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-((1-Acetylindolin-5-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2749660.png)

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazol-2(3h)-one](/img/structure/B2749665.png)
![2-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole](/img/structure/B2749666.png)

![(2,4-dimethylphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2749669.png)




![1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2749676.png)
![((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2749679.png)
![ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2749681.png)
![Tetrahydrofuran-3-yl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate](/img/structure/B2749683.png)
